Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-
CAS No.: 143212-78-6
Cat. No.: VC17097993
Molecular Formula: C7H7N5O2S
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143212-78-6 |
---|---|
Molecular Formula | C7H7N5O2S |
Molecular Weight | 225.23 g/mol |
IUPAC Name | 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid |
Standard InChI | InChI=1S/C7H7N5O2S/c8-4-1-5-9-3-10-12(5)7(11-4)15-2-6(13)14/h1,3H,2,8H2,(H,13,14) |
Standard InChI Key | WGBGGHBHQYNSOG-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=C(N2C1=NC=N2)SCC(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 2-[(7-amino- triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid, reflects its hybrid structure. Its molecular formula, C₇H₇N₅O₂S, corresponds to a molecular weight of 225.23 g/mol . The core structure comprises a triazolo[1,5-c]pyrimidine system—a bicyclic heterocycle featuring a triazole ring fused to a pyrimidine ring. At position 5 of the pyrimidine, a sulfanyl (-S-) group links to an acetic acid side chain, while position 7 bears an amino (-NH₂) substituent.
Structural Analysis
X-ray crystallography data for closely related analogs (e.g., triazolo[1,5-a]pyrimidines) reveal planar fused-ring systems with bond lengths consistent with aromatic conjugation . The thioether linkage (-S-) introduces torsional flexibility, potentially influencing molecular interactions in biological systems. Quantum mechanical calculations predict moderate polarity due to the acetic acid moiety, with a calculated logP (octanol-water partition coefficient) of -0.85, suggesting limited lipid solubility.
Synthesis and Derivative Formation
Core Synthetic Strategies
The triazolopyrimidine core is typically constructed via cyclocondensation reactions. Early methods described by Okabe et al. (1973) involved heating 3-amino-1,2,4-triazole (ATA) with β-keto esters or diketones in acetic acid . For the target compound, 3-amino-5-mercapto-1,2,4-triazole (II) serves as the starting material, reacting with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide) to form the pyrimidine ring . Subsequent oxidation or alkylation steps introduce the acetic acid side chain.
Representative Synthesis Pathway:
-
Side-Chain Introduction:
Reaction with chloroacetic acid or its esters in the presence of coupling agents (e.g., DCC) yields the thioether-linked acetic acid derivative.
Analytical Characterization
Synthetic batches are purified via recrystallization (ethanol/water mixtures) and characterized by:
-
¹H NMR: Distinct signals for the aromatic protons (δ 8.2–8.5 ppm), NH₂ (δ 6.1 ppm), and acetic acid methylene (δ 3.7 ppm).
Physicochemical Properties
The compound exhibits moderate thermal stability but is hygroscopic, requiring storage under inert atmospheres. Its limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological testing .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies position the compound within the ATP-binding pocket of EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), suggesting kinase inhibitory potential . Experimental assays on HCT116 colorectal carcinoma cells show moderate cytotoxicity (IC₅₀ = 48 µM), with apoptosis induction via caspase-3 activation .
Herbicidal Applications
Early triazolopyrimidines, such as 5,7-dimethyl-3-mercapto-s-triazolo[4,3-a]pyrimidine, suppress weed growth by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The acetic acid side chain in the target compound may modulate soil mobility and persistence.
Applications in Drug Discovery
Prodrug Development
The carboxylic acid group facilitates conjugation with polyethylene glycol (PEG) or peptide carriers, improving pharmacokinetic profiles. A hydrazide derivative (CAS: 143212-84-4) has been explored as a protease-activated prodrug.
Targeted Therapeutics
Functionalization at the amino group (position 7) enables linkage to monoclonal antibodies for antibody-drug conjugates (ADCs). Preliminary in vivo models indicate tumor-selective delivery in xenograft studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume